molecular formula C11H12Cl2N2S B14214747 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- CAS No. 832724-86-4

2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-

Cat. No.: B14214747
CAS No.: 832724-86-4
M. Wt: 275.2 g/mol
InChI Key: YZVBYPFBVXMTRA-UHFFFAOYSA-N
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Description

2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is a heterocyclic compound that features a thiazolidine ring with chloromethyl and chlorophenylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- typically involves the reaction of thiazolidine derivatives with chloromethylating agents. One common method includes the use of 2-chloromethyl thiazole, which reacts with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolidinimine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl pyridine
  • 2-Chloromethyl quinoline
  • 2-Chloromethyl benzimidazole

Uniqueness

Compared to these similar compounds, 2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]- is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

832724-86-4

Molecular Formula

C11H12Cl2N2S

Molecular Weight

275.2 g/mol

IUPAC Name

4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-1,3-thiazolidin-2-imine

InChI

InChI=1S/C11H12Cl2N2S/c12-5-9-7-16-11(14)15(9)6-8-3-1-2-4-10(8)13/h1-4,9,14H,5-7H2

InChI Key

YZVBYPFBVXMTRA-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=N)S1)CC2=CC=CC=C2Cl)CCl

Origin of Product

United States

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